molecular formula C6H9N3O3 B1584041 2,4,6-Trimethoxy-1,3,5-triazine CAS No. 877-89-4

2,4,6-Trimethoxy-1,3,5-triazine

Cat. No. B1584041
CAS RN: 877-89-4
M. Wt: 171.15 g/mol
InChI Key: DFUGJTBMQKRCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06833454B1

Procedure details

A mixture of 10.1 g (0.059 mole) of 2,4,6-trimethoxy-1,3,5-triazine and water (100 mL) was stirred at 25° C. while 110 mL of 28% aqueous ammonia was added. The mixture was held at 48-51° C. for two hours before it was cooled to 25° C. and the insoluble white crystals were removed. The product was washed with water and dried to give 7.84 g (86%), mp 218-221° C. 1H NMR (DMSO-d): 3.81 (s, 6H); 7.38 (s, 2H). 13C NMR (DMSO-d6): 53.9, 169.0, 171.9.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[N:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH3:12])[N:4]=1.[NH3:13]>O>[NH2:13][C:3]1[N:4]=[C:5]([O:11][CH3:12])[N:6]=[C:7]([O:9][CH3:10])[N:8]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
COC1=NC(=NC(=N1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the insoluble white crystals were removed
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 7.84 g (86%), mp 218-221° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=NC(=NC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.